molecular formula C8H6BrFO2 B3180200 Bromo(2-fluorophenyl)acetic acid CAS No. 134770-09-5

Bromo(2-fluorophenyl)acetic acid

Cat. No. B3180200
CAS RN: 134770-09-5
M. Wt: 233.03 g/mol
InChI Key: VYHULNSOYSXHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo(2-fluorophenyl)acetic acid, also known as 2-(4-bromo-2-fluorophenyl)acetic acid, is an organic compound . It has a molecular formula of C8H6BrFO2 .


Molecular Structure Analysis

The molecular structure of Bromo(2-fluorophenyl)acetic acid can be represented by the SMILES string OC(=O)CC1=C(F)C=C(Br)C=C1 . This indicates that the molecule contains a carboxylic acid group (OC(=O)) attached to a bromo-fluorophenyl group .


Physical And Chemical Properties Analysis

Bromo(2-fluorophenyl)acetic acid is a solid at room temperature . It has a molecular weight of 233.04 g/mol .

Scientific Research Applications

Comparative Study on Halogen Substituted Phenylacetic Acids

A comparative study on the reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids, including bromo(2-fluorophenyl)acetic acid, was conducted using DFT (Density Functional Theory). This study provided insights into the structural properties and reactivity of these molecules, which are important for understanding their potential applications in various fields of chemistry (Srivastava et al., 2015).

Synthesis and Diuretic Activity

In medicinal chemistry, derivatives of bromo(2-fluorophenyl)acetic acid were synthesized and tested for diuretic activity. This research highlights the specific structural requirements for effective diuretic compounds and their potential in pharmaceutical development (Shutske et al., 1982).

Synthesis of Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide

The synthesis of a key intermediate of atorvastatin calcium, using bromo(2-fluorophenyl)acetic acid, demonstrates its application in the pharmaceutical industry. This process involved condensation and characterization steps, highlighting the utility of this compound in drug synthesis (Zhang Yi-fan, 2010).

Synthesis of 2-Fluoro-2-phenylalkanoic Acids

In organic chemistry, the synthesis of 2-fluoro-2-phenylalkanoic acids was achieved by oxidation of corresponding β-fluoro-β-phenyl alcohols. This process involved bromo fluorination and bromine-by-acetate replacement, indicating the utility of bromo(2-fluorophenyl)acetic acid in complex synthetic routes (Goj & Haufe, 2006).

Safety and Hazards

Bromo(2-fluorophenyl)acetic acid is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

properties

IUPAC Name

2-bromo-2-(2-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHULNSOYSXHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo(2-fluorophenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromo(2-fluorophenyl)acetic acid
Reactant of Route 2
Bromo(2-fluorophenyl)acetic acid
Reactant of Route 3
Bromo(2-fluorophenyl)acetic acid
Reactant of Route 4
Bromo(2-fluorophenyl)acetic acid
Reactant of Route 5
Bromo(2-fluorophenyl)acetic acid
Reactant of Route 6
Bromo(2-fluorophenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.